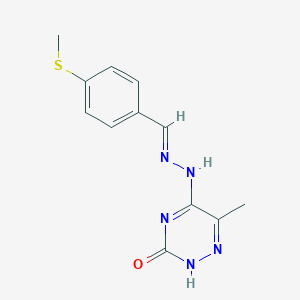
5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide, also known as MTSEA, is a chemical compound that belongs to the class of sulfonamides. It has been widely used in scientific research for its ability to modify proteins and study their function. MTSEA is a versatile tool that can be used to investigate the structure and function of proteins, as well as their interactions with other molecules.
Mechanism of Action
The mechanism of action of 5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide involves the reaction of the compound with cysteine residues in proteins. The sulfonamide group of 5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide reacts with the thiol group of cysteine, forming a covalent bond. This reaction can modify the structure and function of the protein, which can be used to study its properties.
Biochemical and Physiological Effects
5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide can have a range of biochemical and physiological effects, depending on the protein being studied and the modifications made. The modification of cysteine residues can alter the activity, stability, and conformation of proteins. This can be used to investigate the role of specific residues in protein function, as well as to design new proteins with desired properties.
Advantages and Limitations for Lab Experiments
5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide has several advantages for lab experiments, including its ability to modify specific cysteine residues in proteins, its solubility in water and organic solvents, and its well-established synthesis procedure. However, there are also limitations to its use, including the potential for non-specific modification of other amino acids, the need for careful control of reaction conditions, and the possibility of toxicity or other side effects.
Future Directions
There are several future directions for research involving 5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide, including the development of new methods for protein modification, the investigation of the effects of 5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide on different types of proteins, and the use of 5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide in the design of new proteins with specific properties. Additionally, the use of 5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide in combination with other chemical tools, such as site-directed mutagenesis and protein engineering, could lead to new insights into protein function and structure.
Synthesis Methods
The synthesis of 5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide involves the reaction of 5-methyl-2-thiophenesulfonyl chloride with morpholine in the presence of a base. The resulting product is a white crystalline powder that is soluble in water and organic solvents. The synthesis of 5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide is a well-established procedure and has been described in the literature.
Scientific Research Applications
5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide has been used extensively in scientific research to study the structure and function of proteins. It is commonly used to modify cysteine residues in proteins, which allows researchers to investigate the role of these residues in protein function. 5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide can also be used to introduce new chemical groups into proteins, which can alter their properties and function.
properties
Product Name |
5-methyl-N-(4-morpholinyl)-2-thiophenesulfonamide |
|---|---|
Molecular Formula |
C9H14N2O3S2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
5-methyl-N-morpholin-4-ylthiophene-2-sulfonamide |
InChI |
InChI=1S/C9H14N2O3S2/c1-8-2-3-9(15-8)16(12,13)10-11-4-6-14-7-5-11/h2-3,10H,4-7H2,1H3 |
InChI Key |
IKEQTJVUVMSNSQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)S(=O)(=O)NN2CCOCC2 |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B254710.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254715.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254718.png)
![1-[3-(Allyloxy)phenyl]-2-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254720.png)
![3-methyl-N-({2-[(4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide](/img/structure/B254723.png)
![7-Bromo-2-[3-(dimethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254724.png)
![1-(3-Bromophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254728.png)
![3-(2-Ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B254729.png)


![ethyl 2-[2-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1,3-thiazol-4-yl]acetate](/img/structure/B254733.png)
![5-[2-[(3,5-dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254735.png)
![5-[2-[(Z)-(3,5-dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254737.png)